molecular formula C12H13N5O3 B11493348 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11493348
M. Wt: 275.26 g/mol
InChI Key: OKIJQAZPLBIJAL-UHFFFAOYSA-N
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Description

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl and a nitro group, and an acetamide group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the nitration of 5-methyl-1H-pyrazole followed by the acylation with 4-pyridylmethylamine. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring the safety of the procedures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole and pyridine rings can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound shares the pyrazole ring and nitro group but differs in the presence of a triazole ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar aromatic structure but contains a boron-based functional group.

Uniqueness

2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C12H13N5O3/c1-9-6-11(17(19)20)15-16(9)8-12(18)14-7-10-2-4-13-5-3-10/h2-6H,7-8H2,1H3,(H,14,18)

InChI Key

OKIJQAZPLBIJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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